2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde

Serotonin receptor pharmacology Conformational restriction Hallucinogen research

2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-carbaldehyde (CAS 178557-13-6), also known as 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran, is a conformationally restricted bicyclic aldehyde belonging to the tetrahydrobenzodifuran class. It features a C11H10O3 molecular formula, a molecular weight of 190.19 g/mol, and a predicted boiling point of 374.0±42.0 °C.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 178557-13-6
Cat. No. B068946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde
CAS178557-13-6
Synonyms4-Formyl-2,3,6,7-Tetrahydrobenzo[1,2-B:4,5-B']Difuran
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1COC2=C(C3=C(C=C21)OCC3)C=O
InChIInChI=1S/C11H10O3/c12-6-9-8-2-4-13-10(8)5-7-1-3-14-11(7)9/h5-6H,1-4H2
InChIKeyZAIUECZNMRBIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde (CAS 178557-13-6): A Versatile Tetrahydrobenzodifuran Aldehyde Intermediate for Neuropharmacological, Anticancer, and Fluorophore Research


2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde (CAS 178557-13-6), also known as 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran, is a conformationally restricted bicyclic aldehyde belonging to the tetrahydrobenzodifuran class. It features a C11H10O3 molecular formula, a molecular weight of 190.19 g/mol, and a predicted boiling point of 374.0±42.0 °C . This compound serves as a strategic synthetic intermediate enabling site-selective functionalization at the 4-position aldehyde, a reactive handle absent in the unsubstituted parent scaffold [1].

Why Unsubstituted Tetrahydrobenzodifuran or Other Benzofuran Aldehydes Cannot Replace CAS 178557-13-6 in Key Synthetic Sequences


Generic substitution with the unsubstituted 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran (CAS 81926-24-1) is structurally infeasible for applications requiring 4-position derivatization, as it lacks the aldehyde functional group essential for reductive amination, condensation, or oxidation pathways that yield bioactive amines, imidazolium salts, or fluorophores [1]. Alternative benzofuran carbaldehydes (e.g., 4-formyl-2,3-dihydrobenzofuran) cannot replicate the rigidified bicyclic architecture that functions as a conformationally restricted bioisostere of dimethoxyphenyl groups, a feature critical for selective 5-HT2 receptor engagement [1][2].

Quantitative Differentiation Evidence for 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde Against Closest Analogs


Bioisosteric Conformational Restriction vs. Flexible Dimethoxyphenyl Parent Compounds in 5-HT2A Receptor Engagement

The tetrahydrobenzodifuran core, synthesized via the 4-formyl intermediate (CAS 178557-13-6), functions as a rigidified bioisostere of the 2,5-dimethoxyphenyl moiety in hallucinogenic phenethylamines. Downstream product 7b (1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane) demonstrated an ED50 of 61 nmol/kg in the LSD drug discrimination assay and Ki values in the nanomolar to subnanomolar range at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, equaling or surpassing the activity of the conformationally flexible 2,5-dimethoxyphenyl parent compound [1].

Serotonin receptor pharmacology Conformational restriction Hallucinogen research

Cytotoxic Selectivity vs. Cisplatin (DDP) in Human Tumor Cell Lines via Downstream Imidazolium Derivatives

Derivatives synthesized from the 4-formyl intermediate (CAS 178557-13-6) yielded imidazolium salts with superior cytotoxicity and selectivity compared to the clinical standard cisplatin (DDP). Compound 37 showed IC50 values 2.7-fold and 8.4-fold lower than DDP against SMMC-7721 and MCF-7 cell lines, respectively. Compound 42, the most potent derivative in the series, exhibited IC50 values of 1.06-4.34 μM against five human tumor cell lines (SMMC-7721, A549, SW480, HL-60, MCF-7) [1].

Anticancer drug discovery Imidazolium salts Cytotoxicity screening

Enabling Single-Benzene Yellow Fluorophores with High Quantum Yields via Symmetrical Push-Pull Architecture

The tetrahydrobenzodifuran core, accessible through the 4-formyl intermediate, serves as the enabling architecture for a class of single-benzene yellow fluorophores. These fluorophores achieve strong emission through the combination of symmetrical push-pull motifs and restricted bond rotation, suppressing non-radiative decay pathways. In contrast, conventional single-benzene fluorophores lacking this rigid core typically suffer from low quantum yields due to free molecular motion [1].

Fluorophore design Single-benzene emitters Photophysics

Synthetic Yield Advantage vs. Parent Scaffold in Industrial-Scale Formylation

Synthesis of CAS 178557-13-6 via Vilsmeier-Haack formylation of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran (CAS 81926-24-1) proceeds with an 82% reported yield . This contrasts sharply with the alternative route through bromination and carboxylation, which requires multiple additional steps and yields the 4-carboxylic acid derivative (CAS 1017273-33-4) in lower overall efficiency. The aldehyde product crystallizes as a solid (melting point of the parent scaffold: 154-158°C), facilitating purification and scale-up .

Process chemistry Formylation Scalable synthesis

Verified Application Scenarios for 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde Based on Quantitative Evidence


Conformationally Restricted 5-HT2A/5-HT2C Receptor Probe Synthesis

Researchers developing serotonergic ligands for neuropharmacological studies require the aldehyde handle for reductive amination with nitroethane or nitromethane, followed by reduction to yield β-phenethylamine scaffolds. The resulting rigidified compounds exhibit in vivo ED50 values as low as 61 nmol/kg and subnanomolar Ki values at human 5-HT2 receptor subtypes [1], making this intermediate essential for structure-activity relationship campaigns targeting hallucinogen binding modes.

Lead Generation for Selective Antitumor Imidazolium Salts

Medicinal chemistry groups targeting novel anticancer agents can exploit the aldehyde group for condensation with N-heterocyclic carbene precursors to generate tetrahydrobenzodifuran-imidazolium salts. These derivatives have demonstrated IC50 values as low as 1.06 μM against multiple human tumor cell lines, with selectivity ratios up to 8.4-fold superior to cisplatin in MCF-7 breast cancer cells [2]. The scaffold enables induction of G1 phase cell cycle arrest and apoptosis.

High-Brightness Single-Benzene Fluorophore Engineering

Chemical biology and imaging probe developers can utilize the tetrahydrobenzodifuran aldehyde as a building block for constructing symmetrical push-pull fluorophores. The inherent rotation restriction of the bicyclic core suppresses non-radiative decay, enabling yellow-emitting single-benzene fluorophores with high quantum yields and large Stokes shifts unattainable with conventional flexible single-benzene architectures [3].

Process-Optimized Building Block for Scalable Heterocycle Synthesis

Process chemistry teams requiring a high-yield (82%), crystalline intermediate for heterocycle construction benefit from the single-step formylation route to CAS 178557-13-6, avoiding multi-step carboxylation sequences . The aldehyde's reactivity profile supports diverse downstream transformations including reductive amination, aldol condensation, and oxidation, reducing step count and improving atom economy in scale-up campaigns.

Quote Request

Request a Quote for 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.